8-Quinolinol, 5,7-dichloro-2-(methyl-2-pyridinylamino)-
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Overview
Description
5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol is a quinoline derivative known for its diverse applications in medicinal chemistry and material science. . This particular compound’s unique structure, featuring chlorine atoms and a pyridine ring, contributes to its significant biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of anthranilic acid derivatives with appropriate chlorinating agents to introduce the chlorine atoms at the desired positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
Scientific Research Applications
5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . In cancer cells, it may interfere with cell cycle progression and induce apoptosis through the inhibition of key enzymes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a simpler structure but similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core, known for its effectiveness against malaria.
Quinolone antibiotics: A class of antibiotics that includes ciprofloxacin, which also targets bacterial DNA synthesis.
Uniqueness
5,7-Dichloro-2-(methyl(pyridin-2-yl)amino)quinolin-8-ol stands out due to its dual chlorine substitution and the presence of a pyridine ring, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
648896-68-8 |
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Molecular Formula |
C15H11Cl2N3O |
Molecular Weight |
320.2 g/mol |
IUPAC Name |
5,7-dichloro-2-[methyl(pyridin-2-yl)amino]quinolin-8-ol |
InChI |
InChI=1S/C15H11Cl2N3O/c1-20(12-4-2-3-7-18-12)13-6-5-9-10(16)8-11(17)15(21)14(9)19-13/h2-8,21H,1H3 |
InChI Key |
GHOMEWRLYFDPLV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC2=C(C=C1)C(=CC(=C2O)Cl)Cl)C3=CC=CC=N3 |
Origin of Product |
United States |
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